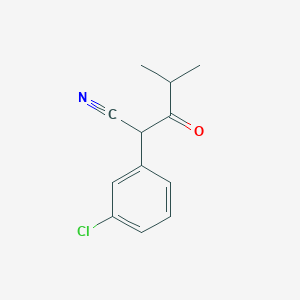

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile

Description

Synonyms and Alternative Designations

| Identifier | Source |

|---|---|

| 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile | |

| CAS 96863-37-5 | |

| MolCore MC2D2406 |

No widely accepted trivial names or non-systematic synonyms are reported in the literature, underscoring its specificity in synthetic applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂ClNO confirms the compound’s composition:

- 12 carbon atoms (including aromatic and aliphatic carbons).

- 12 hydrogen atoms .

- 1 chlorine atom from the 3-chlorophenyl group.

- 1 nitrogen atom from the nitrile group.

- 1 oxygen atom from the ketone.

Calculated vs. Observed Molecular Weight

| Parameter | Value (g/mol) |

|---|---|

| Theoretical Molecular Weight | 221.68 |

| Observed Molecular Weight | 221.68 |

The theoretical molecular weight, computed as:

$$

\text{Weight} = (12 \times 12.01) + (12 \times 1.008) + 35.45 + 14.01 + 16.00 = 221.68 \, \text{g/mol},

$$

matches experimental data, validating its stoichiometric integrity.

Stereochemical Considerations and Isomerism

The compound’s structure lacks chiral centers due to the absence of tetrahedral carbons bonded to four distinct substituents. The ketone group at position 3 and nitrile at position 1 impose planar geometry, while the methyl group at position 4 and 3-chlorophenyl group at position 2 reside in fixed orientations.

Key Stereochemical Features:

- No Enantiomers : Symmetry along the pentanenitrile backbone precludes optical isomerism.

- Tautomerism Potential : The α,β-unsaturated ketone (positions 2–3) could theoretically undergo keto-enol tautomerism, though this is suppressed by the electron-withdrawing nitrile group.

- Conformational Flexibility : Free rotation around single bonds in the aliphatic chain permits multiple conformers, none of which are isolable at standard temperatures.

Current literature does not report stereoisomers or geometric isomers for this compound, suggesting minimal configurational diversity under ambient conditions.

Crystallographic Data and Solid-State Structure

As of the latest available data, no crystallographic studies (e.g., X-ray diffraction, neutron scattering) have been published for 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile. The absence of unit cell parameters, space group assignments, or atomic coordinates limits insights into its solid-state packing behavior.

Inferred Structural Properties:

- Intermolecular Interactions : Predominantly van der Waals forces and dipole-dipole interactions due to the polar nitrile and ketone groups.

- Melting Point : Not experimentally determined; analogous nitriles with similar substituents exhibit melting points between 80–120°C.

- Density : Estimated at 1.2–1.4 g/cm³ based on molecular volume calculations.

Further experimental characterization is required to elucidate its crystalline phase and polymorphism potential.

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)12(15)11(7-14)9-4-3-5-10(13)6-9/h3-6,8,11H,1-2H3 |

InChI Key |

PVKHTKVWFVRUDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Pathway

The core synthetic route involves the nucleophilic addition of a nitrile anion, generated by deprotonation of the nitrile with a strong base such as sodium hydride, to an ester substrate. This process results in the formation of a β-ketonitrile derivative, specifically a 3-oxonitrile, through a condensation mechanism.

$$

\text{Ester} + \text{Nitrile} \xrightarrow[\text{Base}]{\text{Heat}} \text{3-Oxonitrile}

$$

This method is well-documented for synthesizing various 3-oxonitriles, including derivatives with aromatic substituents such as chlorophenyl groups.

Preparation of the Ester Precursors

The ester component, often methyl pivalate or methyl esters of analogous acids, is typically prepared via esterification of the corresponding acid or obtained commercially. For instance, methyl pivalate is a common starting material, as demonstrated in patent literature, where it serves as the ester substrate.

Reaction Conditions and Reagents

Key reagents and conditions include:

Reaction initiation: Addition of a catalytic amount of alcohol (methanol or ethanol) can facilitate the process, as indicated by hydrogen evolution during the reaction, signaling deprotonation and nucleophile formation.

Reaction Mechanism

The process proceeds via:

- Deprotonation of the nitrile to form a nitrile anion.

- Nucleophilic attack on the ester carbonyl carbon.

- Formation of a β-ketonitrile intermediate.

- Tautomerization and stabilization to yield the 3-oxonitrile product.

This methodology is supported by the literature describing the synthesis of various 3-oxonitriles, with reaction pathways optimized for aromatic and heteroaromatic nitriles.

Reaction Parameters and Optimization

Work-up and Purification

The reaction mixture is cooled, then stirred with water to dissolve inorganic salts and precipitate the product. Acidification (pH 1–5) with hydrochloric acid is employed to protonate the nitrile and facilitate crystallization or extraction.

Purification techniques include:

- Filtration of precipitated solid.

- Recrystallization from suitable solvents (e.g., ethanol, hexane).

- Fractional distillation under reduced pressure for liquid products.

Data and Yield Summary

Note: The yields vary depending on nitrile reactivity, reaction conditions, and purification efficiency.

Advanced Synthesis Strategies

Alternative approaches include:

- Use of heteroaromatic nitriles: As demonstrated with thiophene derivatives, these expand the scope of the synthesis.

- Catalytic methods: Transition metal catalysis, such as palladium-catalyzed cross-couplings, can be employed for functionalization post-synthesis.

- Green chemistry approaches: Use of less toxic solvents and milder conditions are under exploration to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitrile group to an amine group.

Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary amines.

Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

a) 2-(4-Chlorophenyl)-3-oxopropanenitrile

- Structure : Shorter carbon chain (propanenitrile) with a 4-chlorophenyl group and a ketone at position 3.

- Physical Properties : Melting point = 157°C; molecular weight = 179.60 g/mol .

- Key Differences: The para-chlorine in this compound reduces steric hindrance compared to the meta-substituted target compound.

b) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

- Structure: Cyclopentanone core with a 4-chlorobenzyl group and two methyl substituents.

- Synthesis : Prepared via hydrolysis of ester intermediates, yielding a high-quality fungicide intermediate .

- Key Differences: The 4-chlorophenylmethyl group in this cyclopentanone derivative optimizes spatial arrangement for fungicidal activity (e.g., metconazole production). A meta-substituted analog might exhibit reduced efficacy due to altered steric interactions .

Functional Group Variations

a) 2-(((3-Chlorophenyl)imino)methyl)-4-nitrophenol

- Structure: Features a 3-chlorophenyl group linked via an imino group to a nitrophenol moiety.

- Applications : Studied for medicinal properties, with the nitro and hydroxyl groups enabling hydrogen bonding and redox activity .

- Key Differences: The phenolic -OH and nitro groups enhance solubility in polar solvents, unlike the hydrophobic nitrile group in the target compound. The imine linkage introduces conjugation, altering electronic properties compared to the ketone and nitrile in 2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile .

b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Structure : Benzothiazole core with a 3-chlorophenylacetamide substituent.

- Applications : Explored in medicinal chemistry for kinase inhibition or antimicrobial activity .

- Key Differences :

b) Sulfonamido β-Lactamase Inhibitors

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Chlorine Position | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile | 3- | 237.70* | N/A | Nitrile, ketone, methyl |

| 2-(4-Chlorophenyl)-3-oxopropanenitrile | 4- | 179.60 | 157 | Nitrile, ketone |

| 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | 4- | 253.77 | N/A | Cyclopentanone, chlorobenzyl |

*Calculated based on formula C₁₂H₁₂ClNO.

Biological Activity

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Molecular Formula : C12H12ClN

Molecular Weight : 221.68 g/mol

IUPAC Name : 2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile

CAS Number : [Not specified in the sources]

Biological Activity

The biological activity of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxopentanenitrile have shown effectiveness against several bacterial strains, suggesting that 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile may possess similar activity.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways. The structural features of the compound allow it to interact with enzymes involved in cancer cell metabolism.

The proposed mechanism of action for 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic processes in target cells.

- Receptor Interaction : It might bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various nitrile derivatives against common pathogens. The results indicated that compounds with a chlorophenyl group showed enhanced antimicrobial activity compared to their non-chlorinated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile | 32 µg/mL | Staphylococcus aureus |

| Other derivatives | Varies | Various |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile reduced cell viability by inducing apoptosis. The study utilized multiple assays to confirm these findings.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Synthesis and Derivatives

The synthesis of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile typically involves the reaction of appropriate nitriles with aldehydes under acidic conditions. Variations in substituents can lead to derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.